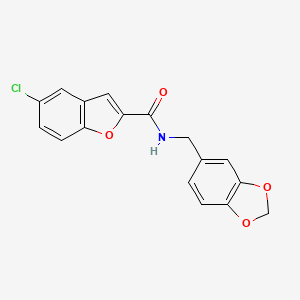
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inhibiting the replication of viruses and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole are still being studied. However, it has been shown to have a significant impact on various cellular processes. It has been shown to induce apoptosis in cancer cells, inhibit the growth of viruses and bacteria, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole in lab experiments is its potential as a broad-spectrum antiviral and antibacterial agent. It has also shown promising results as an antitumor agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole. One direction is to investigate its potential use in combination therapy with other antitumor, antiviral, or antibacterial agents. Another direction is to study its potential use in treating other neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole involves the condensation reaction of o-phenylenediamine with 1-(6-chloro-1H-benzimidazol-2-yl)ethanone in the presence of pyrrolidine. The reaction takes place under reflux conditions in ethanol, and the resulting product is purified by recrystallization.
Scientific Research Applications
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, antiviral agent, and antibacterial agent. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9(17-6-2-3-7-17)13-15-11-5-4-10(14)8-12(11)16-13/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFJSJWYWBNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)


![1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)
![5,6-Dimethyl-3-oxo-2-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]pyridazine-4-carbonitrile](/img/structure/B7637487.png)
